molecular formula C19H17ClN2O3 B364196 N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 330177-89-4

N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B364196
CAS No.: 330177-89-4
M. Wt: 356.8g/mol
InChI Key: YJSLCNUWLGXKMW-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide: is a chemical compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzofuran ring, a morpholine ring, and a chloro-substituted phenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group is introduced through a substitution reaction, where a suitable chloro-substituted benzene derivative reacts with the benzofuran intermediate.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with the chloro-substituted phenyl intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups, such as alkyl, aryl, or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents, such as amines or alkoxides, can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific chemical structure, which combines a benzofuran ring, a morpholine ring, and a chloro-substituted phenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

330177-89-4

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H17ClN2O3/c20-15-12-14(5-6-16(15)22-7-9-24-10-8-22)21-19(23)18-11-13-3-1-2-4-17(13)25-18/h1-6,11-12H,7-10H2,(H,21,23)

InChI Key

YJSLCNUWLGXKMW-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl

Origin of Product

United States

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